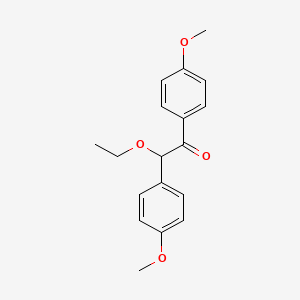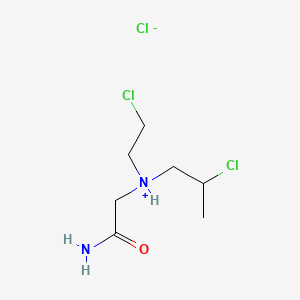
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride is a synthetic organic compound. It is characterized by the presence of chloroethyl and chloropropyl groups attached to an aminoacetamide backbone. This compound is of interest in various fields of chemistry and biology due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride typically involves the reaction of 2-chloroethylamine and 2-chloropropylamine with acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through processes such as distillation, crystallization, or chromatography to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Wissenschaftliche Forschungsanwendungen
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride involves its interaction with cellular components. The chloroethyl and chloropropyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This compound may target specific enzymes or receptors, disrupting their normal function and leading to cellular effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)ethanol
- 2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)propane
Uniqueness
2-(N-(2-Chloroethyl)-N-(2-chloropropyl)amino)acetamide monohydrochloride is unique due to its specific combination of chloroethyl and chloropropyl groups attached to an aminoacetamide backbone. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
102585-41-1 |
|---|---|
Molekularformel |
C7H15Cl3N2O |
Molekulargewicht |
249.6 g/mol |
IUPAC-Name |
(2-amino-2-oxoethyl)-(2-chloroethyl)-(2-chloropropyl)azanium;chloride |
InChI |
InChI=1S/C7H14Cl2N2O.ClH/c1-6(9)4-11(3-2-8)5-7(10)12;/h6H,2-5H2,1H3,(H2,10,12);1H |
InChI-Schlüssel |
QTDGCBACXJDQPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C[NH+](CCCl)CC(=O)N)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


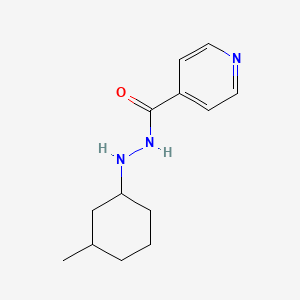
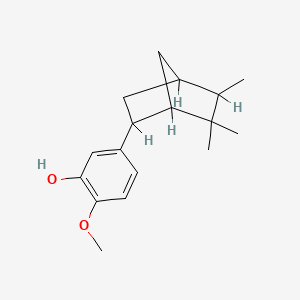

![1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-](/img/structure/B13740764.png)
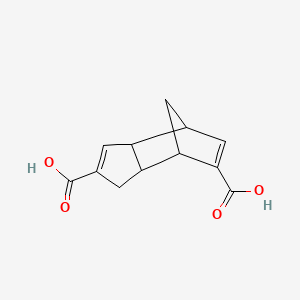
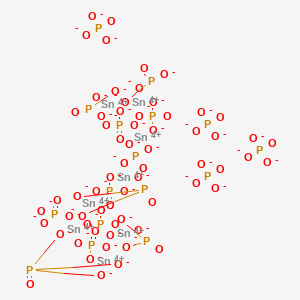
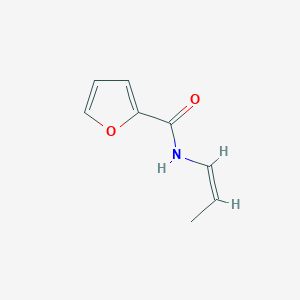
![[4-(3-piperidin-1-ium-1-ylpropoxycarbonyl)-3-propoxyphenyl]azanium;dichloride](/img/structure/B13740788.png)
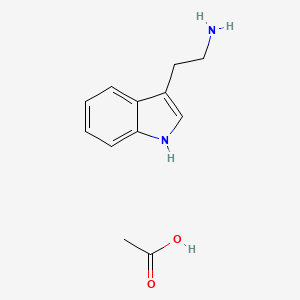

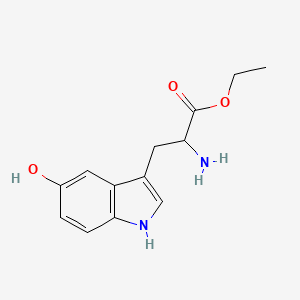
![4-[4,6-Bis(4-carboxylatophenyl)-1,3,5-triazin-2-yl]benzoate;oxygen(2-);zirconium(4+);pentahydroxide;trihydrate](/img/structure/B13740826.png)
